
1-Methyl-6-azauracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound with a triazine ring structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-azauracil typically involves the methylation of 6-azauracil. One common method is the direct methylation of 6-azauracil using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . Another approach involves the use of sulfoxonium ylides for the direct methylation of N-heterocycles in water, which has been shown to be effective for the site-selective methylation of azauracil nucleosides .
Analyse Chemischer Reaktionen
1-Methyl-6-azauracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in studies related to DNA and RNA modifications, as well as enzyme inhibition.
Medicine: Research has indicated potential antiviral, antitumor, and antifungal activities.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-azauracil involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in nucleotide biosynthesis, leading to a depletion of intracellular nucleotide pools. This inhibition affects the synthesis of DNA and RNA, thereby exerting its biological effects . The compound’s ability to interfere with nucleotide metabolism makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-azauracil is similar to other azauracil derivatives, such as 6-azauracil and 1-phenyl-6-azauracil. its unique methyl group at the nitrogen position distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity .
Similar compounds include:
6-Azauracil: Known for its antimicrobial and antiviral properties.
1-Phenyl-6-azauracil: Studied for its anticoccidial activity.
6-Methyluracil: Another methylated derivative with distinct biological activities.
Eigenschaften
CAS-Nummer |
6943-94-8 |
|---|---|
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H5N3O2/c1-7-4(9)6-3(8)2-5-7/h2H,1H3,(H,6,8,9) |
InChI-Schlüssel |
UFBYAWNYMSDOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)NC(=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


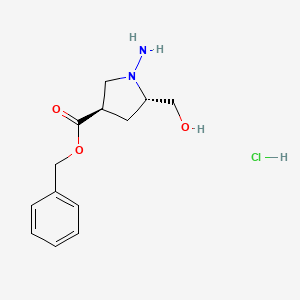

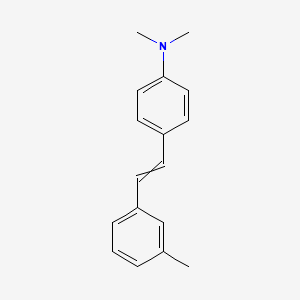
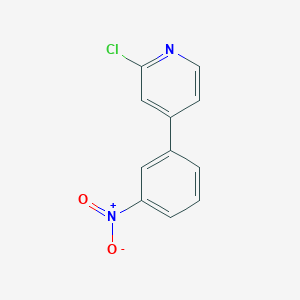
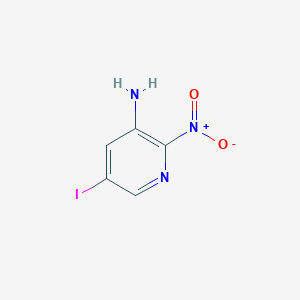

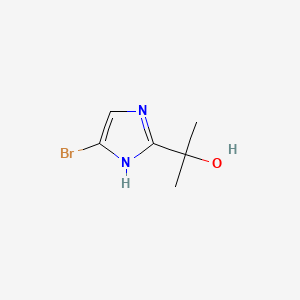
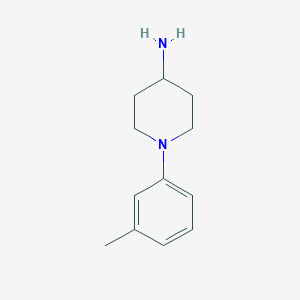

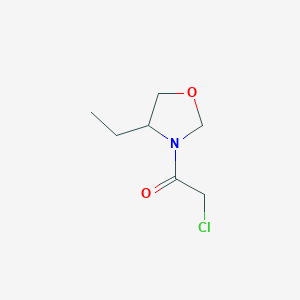
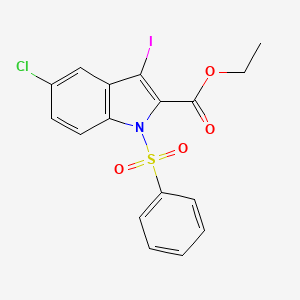
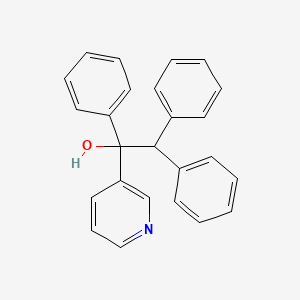
![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)

